molecular formula C18H18BrNO B11373215 5-bromo-1-ethyl-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

5-bromo-1-ethyl-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11373215
M. Wt: 344.2 g/mol
InChI Key: QOHZQWVHXRPVSI-UHFFFAOYSA-N
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Description

5-BROMO-1-ETHYL-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This particular compound features a bromine atom, an ethyl group, and a 4-methylphenylmethyl group attached to the indole core, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-1-ETHYL-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by alkylation and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-1-ETHYL-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted indole derivatives .

Mechanism of Action

The mechanism of action of 5-BROMO-1-ETHYL-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with different substituents, such as:

Uniqueness

The uniqueness of 5-BROMO-1-ETHYL-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C18H18BrNO

Molecular Weight

344.2 g/mol

IUPAC Name

5-bromo-1-ethyl-3-[(4-methylphenyl)methyl]-3H-indol-2-one

InChI

InChI=1S/C18H18BrNO/c1-3-20-17-9-8-14(19)11-15(17)16(18(20)21)10-13-6-4-12(2)5-7-13/h4-9,11,16H,3,10H2,1-2H3

InChI Key

QOHZQWVHXRPVSI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC=C(C=C3)C

Origin of Product

United States

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